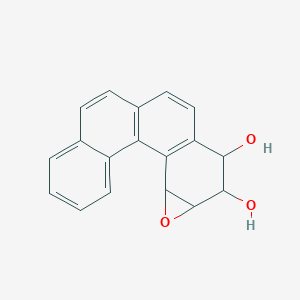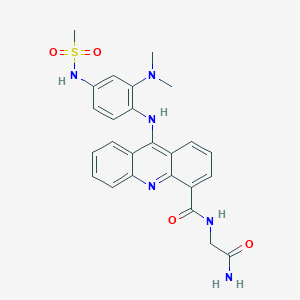
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as Acrizanib, is a kinase inhibitor that has been found to have promising results in cancer treatment and other diseases. In
Mechanism Of Action
The mechanism of action of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves the inhibition of the VEGFR-2 and PDGFR-β receptors. These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- prevents the growth and spread of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include the inhibition of angiogenesis, which leads to the suppression of tumor growth and metastasis. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in lab experiments is its specificity for the VEGFR-2 and PDGFR-β receptors. This allows for targeted inhibition of angiogenesis and cancer cell growth. However, one limitation is that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- may have off-target effects, which could lead to unwanted side effects.
Future Directions
For the research on 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include further investigation into its potential applications in cancer treatment and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could explore the use of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in combination with other therapies to enhance its efficacy. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for the VEGFR-2 and PDGFR-β receptors allows for targeted inhibition of angiogenesis and cancer cell growth. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with dimethylamine to form 2-(dimethylamino)-4-nitroaniline. This is then reacted with 2-bromo-4-(methylsulfonyl)aniline to form 2-(dimethylamino)-4-(methylsulfonyl)-N-(4-nitrophenyl)aniline. The final step involves the reaction of this intermediate with 4-acridinecarboxylic acid to form 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-.
Scientific Research Applications
The scientific research applications of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- are diverse. One of the most promising applications is in cancer treatment. Studies have shown that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- inhibits the growth of cancer cells by targeting the VEGFR-2 and PDGFR-β receptors. It has also been found to have anti-tumor effects in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
properties
CAS RN |
106521-52-2 |
|---|---|
Product Name |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- |
Molecular Formula |
C25H26N6O4S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-9-[2-(dimethylamino)-4-(methanesulfonamido)anilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O4S/c1-31(2)21-13-15(30-36(3,34)35)11-12-20(21)29-23-16-7-4-5-10-19(16)28-24-17(23)8-6-9-18(24)25(33)27-14-22(26)32/h4-13,30H,14H2,1-3H3,(H2,26,32)(H,27,33)(H,28,29) |
InChI Key |
VZLAJLDAKVXFNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
Other CAS RN |
106521-52-2 |
synonyms |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4- ((methylsulfonyl)amino)phenyl)amino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




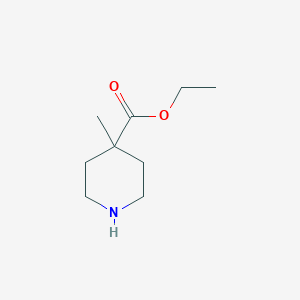
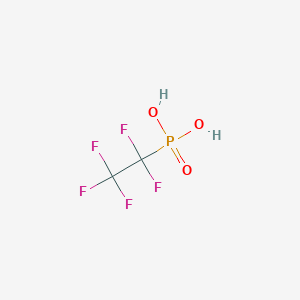
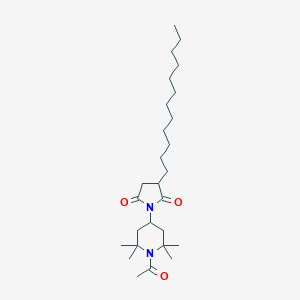
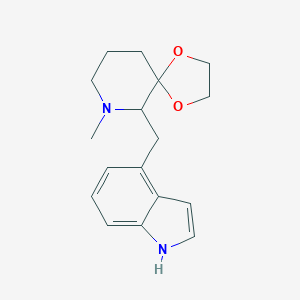

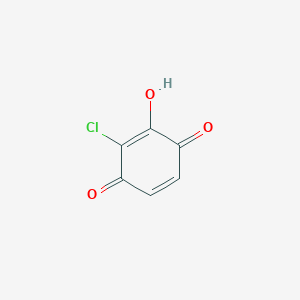
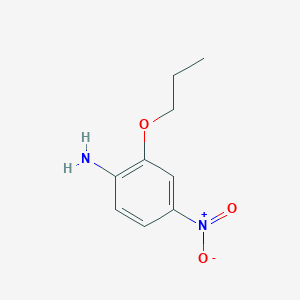
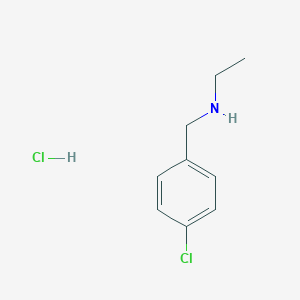
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
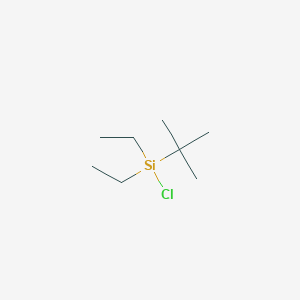
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
